molecular formula C14H13NO5 B13493124 5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid

5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid

Cat. No.: B13493124
M. Wt: 275.26 g/mol
InChI Key: JOCAANAKZCRYPO-UHFFFAOYSA-N
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Description

5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid typically involves the reaction of 4-acetamidophenol with furan-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Acetamidophenoxy)methyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetamido group allows for targeted interactions with biological molecules, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

5-[(4-acetamidophenoxy)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C14H13NO5/c1-9(16)15-10-2-4-11(5-3-10)19-8-12-6-7-13(20-12)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18)

InChI Key

JOCAANAKZCRYPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O

Origin of Product

United States

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